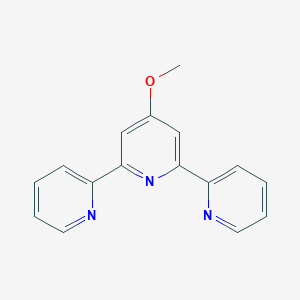

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYDFMFBJXKHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine, a substituted bipyridine ligand of significant interest in coordination chemistry and materials science.[1][2][3] This document details a reliable synthetic methodology, rooted in established chemical principles, and outlines a comprehensive characterization workflow employing modern analytical techniques. The causality behind experimental choices is explained to provide readers with a deeper understanding of the process. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of novel ligands and coordination compounds.

Introduction: The Significance of Substituted Bipyridines

2,2'-Bipyridine (bpy) and its derivatives are among the most widely utilized ligands in coordination chemistry, renowned for their robust redox stability and the ease with which their electronic and steric properties can be tuned through functionalization.[1][2][3] These ligands form stable complexes with a vast array of transition metals, giving rise to compounds with diverse applications in catalysis, photophysics, sensing, and medicine.[4][5] The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the ligand's photophysical and electrochemical properties.[6][7]

This compound, the subject of this guide, is a tridentate ligand featuring an electron-donating methoxy group. This functionalization can influence the electronic structure and reactivity of its metal complexes, making it a valuable building block for the development of novel materials and catalysts.

Synthetic Strategy and Rationale

The synthesis of this compound can be approached through various coupling methodologies.[8] A common and effective strategy involves a modified Kröhnke-type reaction, which is a variation of the Hantzsch pyridine synthesis. This approach offers a convergent and relatively high-yielding route to the target molecule.

The rationale for this synthetic choice is based on the following principles:

-

Convergent Synthesis: The assembly of the core terpyridine-like structure from simpler, commercially available precursors in a single key step enhances overall efficiency.

-

Reaction Robustness: The underlying chemical transformations are well-established and tolerant of a range of functional groups, allowing for adaptability.

-

Purification Feasibility: The desired product can be effectively isolated from the reaction mixture using standard chromatographic techniques.

Synthetic Workflow

The synthesis proceeds via the reaction of 2-acetylpyridine with 2-methoxybenzaldehyde in the presence of a base and an ammonia source.[9] This one-pot reaction leads to the formation of the central pyridine ring of the terpyridine scaffold.

Caption: Comprehensive characterization workflow for the synthesized ligand.

Expected Physicochemical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₁₆H₁₃N₃O | [10] |

| Molecular Weight | 263.29 g/mol | [10] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not widely reported, expected to be a crystalline solid | N/A |

Spectroscopic and Analytical Data

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

Expected ¹H NMR Spectral Features (Illustrative, in CDCl₃):

-

A singlet corresponding to the methoxy group (OCH₃) protons, typically in the range of δ 3.8-4.0 ppm. [11]* A series of aromatic protons in the range of δ 7.0-9.0 ppm, exhibiting characteristic coupling patterns for the three pyridine rings. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton.

Expected ¹³C NMR Spectral Features (Illustrative, in CDCl₃):

-

A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the pyridine rings.

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, confirming its elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Result:

The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For this compound (C₁₆H₁₃N₃O), the expected exact mass is 263.1059 g/mol . [10]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted bipyridines typically exhibit strong absorption bands in the UV region. [6][12] Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

Expected Spectral Features:

-

Strong absorption bands in the UV region (typically below 350 nm) are expected, corresponding to π → π* transitions within the aromatic system. [12]The position and intensity of these bands can be influenced by the methoxy substituent and the overall conjugation of the system. [6][13]

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.

Protocol:

-

Sample Submission: Submit a small, pure sample of the compound to an analytical laboratory for CHN analysis.

Expected Results:

| Element | Theoretical % |

| Carbon (C) | 72.99 |

| Hydrogen (H) | 4.98 |

| Nitrogen (N) | 15.96 |

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the purity of the sample.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By providing a detailed experimental protocol and explaining the rationale behind the chosen techniques, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, coordination chemistry, and materials science. The successful synthesis and thorough characterization of this ligand are crucial first steps towards the development of novel metal complexes with tailored properties for a wide range of applications.

References

-

PubChem. (n.d.). 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. Retrieved from [Link]

-

IOP Publishing. (n.d.). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

-

ResearchGate. (1998). Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

-

ACS Publications. (n.d.). Spin–Orbit Treatment of UV–vis Absorption Spectra and Photophysics of Rhenium(I) Carbonyl–Bipyridine Complexes: MS-CASPT2 and TD-DFT Analysis. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-methoxy-. NIST WebBook. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

-

PubChem. (n.d.). 4,4'-Dimethoxy-2,2'-bipyridyl. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxy-2,2'-bipyridyl. Retrieved from [Link]

-

ResearchGate. (2024). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Retrieved from [Link]

-

ResearchGate. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. National Institutes of Health. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2'-Bipyridine. NIST WebBook. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C16H13N3O | CID 10825438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 12. ripublication.com [ripublication.com]

- 13. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine, a substituted terpyridine derivative of significant interest in coordination chemistry, materials science, and drug development. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes information from closely related analogs to predict its behavior and provides detailed, field-proven experimental and computational protocols for its full characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique photophysical characteristics of this class of compounds.

Introduction: The Significance of Substituted Terpyridines

Polypyridyl ligands, particularly 2,2':6',2''-terpyridines, are foundational building blocks in supramolecular chemistry and the development of photoactive materials. Their ability to form stable complexes with a wide range of metal ions has led to their use in applications such as light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The introduction of functional groups onto the terpyridine core, such as the methoxy group in this compound, allows for the fine-tuning of their electronic and, consequently, their photophysical properties. The methoxy group, being an electron-donating substituent, is expected to influence the energy of the frontier molecular orbitals, thereby affecting the absorption and emission characteristics of the molecule. Understanding these properties is crucial for the rational design of novel materials and therapeutics.

Synthesis and Structural Characterization

The synthesis of this compound, which can also be named 4'-Methoxy-2,2':6',2''-terpyridine, can be achieved through established methodologies for the preparation of 4'-substituted terpyridines. A common and effective approach is the Kröhnke condensation reaction.

Synthetic Protocol: Kröhnke Condensation

This multi-step synthesis involves the reaction of 2-acetylpyridine with a suitable aldehyde, followed by condensation with an ammonium source.

Step-by-step methodology:

-

Chalcone Formation: 2-acetylpyridine is reacted with an appropriate benzaldehyde derivative (in this case, a precursor to the 4-methoxy-substituted central pyridine ring) in the presence of a base like sodium hydroxide in an alcoholic solvent.

-

Pyridinium Salt Formation: The resulting chalcone is then reacted with a pyridinium salt, such as 1-(2-oxo-2-phenylethyl)pyridinium bromide, in the presence of a base.

-

Ring Closure: The final step involves the addition of ammonium acetate in a suitable solvent, leading to the formation of the central pyridine ring of the terpyridine scaffold.

A variation of this method involves the reaction of 2,6-bis(pyrid-2-yl)-4-pyridone with an appropriate electrophile under basic conditions to introduce the methoxy group.

Structural Verification

The successful synthesis and purity of the compound must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state.

Core Photophysical Properties: A Predictive Analysis

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of this compound is anticipated to be dominated by π-π* transitions within the aromatic pyridyl rings. The electron-donating methoxy group will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted terpyridine, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption and Emission Data for this compound and Analogs in Solution

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |

| 4'-Phenyl-2,2':6',2''-terpyridine | Cyclohexane | ~305 | ~350 | ~4200 | 0.64 | [1] |

| 4'-(p-Aminophenyl)-2,2':6',2''-terpyridine | Cyclohexane | ~340 | ~400 | ~4600 | - | [1] |

| This compound (Predicted) | Dichloromethane | ~310-330 | ~360-390 | ~4500-5500 | Moderate | Inferred |

| Methoxy-substituted bipyridine derivative | - | - | 366 | - | - | [2] |

Fluorescence Emission

Upon excitation, this compound is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The methoxy group may enhance the fluorescence quantum yield compared to the unsubstituted parent compound. The emission properties, particularly the position of the emission maximum and the quantum yield, are likely to be sensitive to the polarity of the solvent, which is characteristic of molecules with a degree of intramolecular charge transfer (ICT) character in the excited state.[1]

Experimental Workflows for Photophysical Characterization

To rigorously determine the photophysical properties of this compound, a series of well-defined experimental protocols should be followed.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the electronic transitions of the molecule.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane). Create a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 1.0 at the absorption maximum.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

Absorption Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank.

-

Emission and Excitation Spectra: For the most dilute solution with a measurable absorbance, record the fluorescence emission spectrum by exciting at the absorption maximum. Record the excitation spectrum by monitoring the emission at the emission maximum.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Excited-State Lifetime (τ) Measurement

The excited-state lifetime provides information about the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring nanosecond lifetimes.[3][4]

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.[5][6]

-

Sample Preparation: Prepare a dilute solution of the sample to ensure single photon events.

-

Data Acquisition: The sample is excited repeatedly with the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for millions of events. A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared value.

Caption: Workflow for Excited-State Lifetime Measurement using TCSPC.

Computational Modeling

In conjunction with experimental studies, computational chemistry provides invaluable insights into the electronic structure and photophysical properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose.

Methodology:

-

Ground State Geometry Optimization: The ground state geometry of this compound can be optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Excited State Calculations: TD-DFT calculations can then be performed on the optimized ground state geometry to predict the vertical excitation energies, which correspond to the absorption maxima.

-

Excited State Geometry Optimization: The geometry of the first singlet excited state can also be optimized to predict the emission energy.

-

Analysis of Molecular Orbitals: Examination of the HOMO and LUMO provides insights into the nature of the electronic transitions (e.g., π-π* or ICT).

Potential Applications

The predicted photophysical properties of this compound suggest its utility in several areas:

-

Luminescent Probes: Its potential sensitivity to the local environment could be exploited for developing fluorescent sensors for metal ions or biomolecules.

-

Organic Light-Emitting Diodes (OLEDs): As a ligand in metal complexes, it could contribute to the development of new phosphorescent emitters for OLED applications.

-

Photocatalysis: Metal complexes of this ligand could be designed to act as photosensitizers in photocatalytic reactions.

Conclusion

This compound represents a promising scaffold for the development of new photoactive materials. While direct experimental data is currently scarce, this guide provides a robust framework for its synthesis and comprehensive photophysical characterization. By combining the detailed experimental protocols and computational methods outlined herein, researchers can fully elucidate the photophysical properties of this and related molecules, paving the way for their application in a wide range of scientific and technological fields.

References

-

A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. (n.d.). Retrieved January 13, 2026, from [Link]

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). Molecules, 27(20), 6879.

-

Time-Correlated Single Photon Counting. (n.d.). Retrieved January 13, 2026, from [Link]

-

Time-Correlated Single Photon Counting (TCSPC). (n.d.). Swabian Instruments. Retrieved January 13, 2026, from [Link]

-

Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. (2022). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? (n.d.). Simtrum. Retrieved January 13, 2026, from [Link]

- Andres, P. R., Hofmeier, H., & Schubert, U. S. (2003).

- Structures and photophysical properties of two luminescent bipyridine compounds: 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine and 2′,6′-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine. (2020). Acta Crystallographica Section C: Structural Chemistry, C76, 381–388.

-

General method of UV-Vis and fluorescence titration. (2013). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

- Synthesis, characterization and electrochemistry of 4'-functionalized 2,2':6',2''-terpyridine ruthenium(II) complexes and their biological activity. (2012). Dalton Transactions, 41(5), 1564–1574.

- Angell, S. E., Zhang, Y., Rogers, C. W., Wolf, M. O., & Jones, W. E. (2005). Photophysical properties of Ru(II) bipyridyl complexes containing hemilabile phosphine-ether ligands. Inorganic Chemistry, 44(21), 7377–7384.

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). MDPI. Retrieved January 13, 2026, from [Link]

-

4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

-

UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug. (2019). Sci Forschen. Retrieved January 13, 2026, from [Link]

-

Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Retrieved January 13, 2026, from [Link]

-

4'-(p-methoxyphenyl)-2,2'.6',2''-terpyridine. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

- In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores. (2021). Inorganic Chemistry, 60(24), 19021–19036.

-

Lecture 06: UV-Visible and Fluorescence Spectroscopy. (2023). YouTube. Retrieved January 13, 2026, from [Link]

-

Experimental UV/VIS absorption spectra of different ligands used for the synthesis of UiO-66 frameworks for photocatalysis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning. (2000). Journal of the Chemical Society, Perkin Transactions 2, (7), 1347–1353.

-

Cross-coupling reactions in the development of new luminescent iridium bis-terpyridyl complexes. (2012). Durham E-Theses. Retrieved January 13, 2026, from [Link]

Sources

- 1. Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 4. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 5. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 6. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

An In-depth Technical Guide to the Electrochemical Behavior of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical characteristics of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine. As a substituted bipyridine ligand, this molecule holds significant potential in the fields of coordination chemistry, catalysis, and materials science. Understanding its electrochemical behavior is paramount for its application in redox-active systems, including but not limited to, electrocatalysis, molecular electronics, and the development of novel therapeutic agents. This document synthesizes fundamental principles with practical insights, offering a robust resource for researchers and professionals in the field.

Introduction: The Significance of Substituted Bipyridines

Bipyridine-based ligands have long been a cornerstone in the development of transition metal complexes. Their ability to form stable chelates with a wide array of metal ions has made them indispensable in applications ranging from catalysis to photophysics. The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The molecule of interest, this compound, is a unique asymmetric ligand. It can be viewed as an isomer of 2,2':6',2''-terpyridine, where a pyridin-2-yl group is appended to a 2,2'-bipyridine core, which also bears a methoxy substituent. The presence of the electron-donating methoxy group at the 4-position is expected to significantly influence the electron density of the bipyridine system, thereby modulating its redox properties. The pyridin-2-yl substituent further extends the π-system, providing an additional coordination site and influencing the overall electronic structure.

This guide will delve into the synthesis, theoretical electrochemical predictions, and a detailed experimental protocol for characterizing the electrochemical behavior of this intriguing molecule.

Synthesis of this compound

The synthesis of substituted bipyridines and terpyridines can be achieved through various organic coupling reactions. A particularly effective and widely used method for preparing 4'-aryl-2,2':6',2''-terpyridines and their analogues is the Kröhnke pyridine synthesis .[1][2][3][4] This method offers a versatile and efficient route to a wide range of functionalized ligands.

The synthesis of this compound can be logically adapted from the one-pot Kröhnke synthesis of 4'-aryl-2,2':6',2''-terpyridines. The general strategy involves the condensation of two equivalents of a substituted 2-acetylpyridine with one equivalent of an aldehyde in the presence of a base and an ammonia source.

Logical Synthesis Pathway

The following diagram illustrates the conceptual workflow for the synthesis of the target molecule, based on the principles of the Kröhnke reaction.

Caption: Conceptual workflow for the one-pot Kröhnke synthesis.

Detailed Experimental Protocol (Adapted from Kröhnke Synthesis)

This protocol is an adaptation of the well-established one-pot Kröhnke synthesis for substituted terpyridines and should be optimized for the specific target molecule.[1][2]

Materials:

-

2-Acetylpyridine

-

2-Acetyl-4-methoxypyridine (This may need to be synthesized separately if not commercially available)

-

Pyridine-2-carboxaldehyde

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Aqueous Ammonia (e.g., 35% solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of 2-acetylpyridine and one equivalent of 2-acetyl-4-methoxypyridine in methanol.

-

To this solution, add one equivalent of pyridine-2-carboxaldehyde.

-

Carefully add potassium hydroxide pellets (approximately 1.2 equivalents per equivalent of aldehyde) to the reaction mixture.

-

Add a sufficient volume of aqueous ammonia solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product is expected to form.

-

Collect the precipitate by filtration and wash it with water and a cold 1:1 water-methanol mixture.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is primarily dictated by the electronic nature of its constituent parts: the bipyridine core, the methoxy substituent, and the pyridyl substituent.

Influence of the Methoxy Group

The methoxy (-OCH₃) group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This has two primary consequences for the electrochemical behavior of the bipyridine system:

-

Easier Oxidation: The increased electron density on the aromatic rings makes it easier to remove an electron, resulting in a lower (less positive) oxidation potential compared to the unsubstituted bipyridine.

-

More Difficult Reduction: Conversely, the higher electron density makes the addition of an electron less favorable, leading to a more negative reduction potential.[5]

Studies on related methoxy-substituted copper complexes for dye-sensitized solar cells have highlighted the significant impact of methoxy groups on the redox potential of the metal center, which is a direct consequence of the ligand's electronic properties.[5]

Influence of the Pyridin-2-yl Group

The pyridin-2-yl substituent extends the π-conjugation of the bipyridine system. As a nitrogen-containing heterocycle, it is electron-withdrawing in nature, which would generally make reduction easier and oxidation more difficult. However, its overall effect will be a convolution of its electronic properties and its ability to act as an additional coordination site.

Overall Redox Profile

The interplay between the electron-donating methoxy group and the electron-withdrawing pyridyl group will determine the overall redox potentials of the molecule. It is anticipated that the strong electron-donating effect of the methoxy group will be dominant, leading to a ligand that is overall easier to oxidize and harder to reduce than unsubstituted 2,2':6',2''-terpyridine.

The electrochemical behavior of metal complexes of this ligand is expected to be rich, with the possibility of both metal-centered and ligand-centered redox processes.[6] The specific potentials will, of course, be highly dependent on the coordinated metal ion.

Experimental Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of redox-active molecules. A detailed protocol for the cyclic voltammetric analysis of this compound is provided below.

Experimental Setup and Parameters

The following diagram outlines the typical experimental setup for cyclic voltammetry.

Caption: Standard three-electrode setup for cyclic voltammetry.

Detailed Protocol for Cyclic Voltammetry

Materials and Reagents:

-

This compound (synthesized and purified)

-

A suitable solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide), anhydrous and of high purity.

-

A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetrabutylammonium perchlorate, TBAP).

-

A standard for potential referencing (e.g., ferrocene).

Instrumentation:

-

Potentiostat with a three-electrode setup:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

-

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

-

Prepare a stock solution of the target molecule (e.g., 1-5 mM) in the same solvent.

-

Degas the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

-

Data Acquisition:

-

Assemble the three-electrode cell with the degassed supporting electrolyte solution.

-

Run a background scan in the potential window of interest to ensure the solvent and electrolyte are electrochemically inert in that range.

-

Add a known volume of the stock solution of the target molecule to the electrochemical cell.

-

Degas the solution for another 5-10 minutes.

-

Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. A typical scan rate is 100 mV/s.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

-

After recording the voltammograms of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. This allows for referencing the measured potentials to the Fc⁺/Fc couple.

-

Data Analysis and Interpretation

The resulting cyclic voltammogram will provide key information about the electrochemical behavior of this compound.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical but expected redox potential data for the target molecule, based on the behavior of structurally similar compounds.

| Redox Process | E½ (V vs. Fc⁺/Fc) (Expected) | ΔEp (mV) (Expected) | Reversibility | Assignment |

| First Reduction | ~ -2.2 to -2.5 | ~ 60-80 | Quasi-reversible | Ligand-centered (bipyridine reduction) |

| Second Reduction | > -2.5 | - | Irreversible | Ligand-centered |

| First Oxidation | ~ +1.0 to +1.3 | ~ 70-100 | Irreversible | Ligand-centered (oxidation) |

Note: These are estimated values for the free ligand. The redox potentials will shift upon coordination to a metal center.

The key parameters to analyze from the cyclic voltammogram are:

-

Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur.

-

Half-wave Potential (E½): The average of the anodic and cathodic peak potentials, (Epa + Epc)/2, which is a good approximation of the standard redox potential for a reversible system.

-

Peak Current (ipa and ipc): The magnitude of the current at the peak potentials.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials, |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Conclusion and Future Directions

This compound represents a promising ligand for the development of novel metal complexes with tailored electrochemical properties. The presence of the electron-donating methoxy group is anticipated to lower its oxidation potential and raise its reduction potential, making it a valuable component in the design of redox-active materials.

This guide has provided a comprehensive overview of the synthesis and expected electrochemical behavior of this molecule, along with a detailed experimental protocol for its characterization using cyclic voltammetry. While specific experimental data for this exact compound is not yet widely available in the literature, the principles outlined here, based on extensive studies of related substituted bipyridines and terpyridines, provide a solid foundation for future research.

Further investigations should focus on the synthesis and isolation of this ligand, followed by a thorough electrochemical characterization to confirm the predicted redox behavior. Subsequent studies should explore the coordination chemistry of this ligand with various transition metals and the electrochemical properties of the resulting complexes. Such research will undoubtedly open up new avenues for the application of these materials in catalysis, sensing, and molecular electronics.

References

-

Demircioğlu, Z., Yeşil, A. E., Altun, M., & Bal, T. (2024). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. IUCrData, 9(11). [Link]

-

Andres, P. R., Hofmeier, H., Lohmeijer, B. G. G., & Schubert, U. S. (2003). Synthesis of 4'-functionalized 2,2':6',2''-terpyridines via the pyridone route: Symmetric and asymmetric bis-complex formation. Synthesis, (18), 2865-2871. [Link]

-

Jadhav, G. R., Shaikh, A. A., Gunjal, S. D., & Shankarwar, S. G. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(71), 43537-43553. [Link]

-

Housecroft, C. E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(11), 2049. [Link]

-

Wikipedia. (2023). Kröhnke pyridine synthesis. [Link]

-

Pop, F., Cîrcu, V., & Tुîncu, M. C. (2021). Terpyridines obtained via Kröhnke methodology studied as metal chelators. Revista de Chimie, 72(1), 1-17. [Link]

-

Schubert, U. S., Andres, P. R., Hofmeier, H., & Lohmeijer, B. G. (2003). Synthesis of 4′-Functionalized 2,2′:6′,2′′-Terpyridines via the Pyridone Route: Symmetric and Asymmetric Bis-Complex Formation. Synthesis, 2003(18), 2865-2871. [Link]

-

Rajeswari, C., & Rajagopal, S. (2014). Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. Dalton Transactions, 43(30), 11436-11448. [Link]

-

Machura, B., et al. (2018). Spectroscopy, electrochemistry and antiproliferative properties of Au(iii), Pt(ii) and Cu(ii) complexes bearing modified 2,2′:6′,2′′-terpyridine ligands. Dalton Transactions, 47(21), 7294-7309. [Link]

-

ResearchGate. (2014). Synthesis, characterization and electrochemistry of 4 '-functionalized 2,2 ': 6 ', 2 ''-terpyridine ruthenium(II) complexes and their biological activity. [Link]

-

Li, Z., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664. [Link]

-

ResearchGate. (2020). Partial representation of the interactions of methoxy groups on one.... [Link]

-

Yi, J. M., et al. (2020). Electrochemical Cr(VI) Reduction over Terpyridine-Derivatized Ti Sheets. Journal of the Korean Electrochemical Society, 23(4), 169-176. [Link]

-

da Silva, R. S., & de Faria, R. B. (2007). Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex. Journal of the Brazilian Chemical Society, 18, 1481-1485. [Link]

-

Demircioğlu, Z., et al. (2024). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1023–1026. [Link]

-

Naponiello, G., et al. (2021). Methoxy-Substituted Copper Complexes as possible Redox Mediators in Dye-Sensitized Solar Cells. CNR-IRIS. [Link]

-

ResearchGate. (2023). (PDF) 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]

-

ResearchGate. (2017). Redox Trends in Terpyridine Nickel Complexes. [Link]

-

Ghammamy, S., et al. (2011). Cyclic Voltammetric Investigations of Newly Synthesized Cd(II) 4'-(4-methylphenyl)-2,2':6',2''-terpyridine Complex. International Journal of Electrochemical Science, 6, 3996-4003. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. mdpi.com [mdpi.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

"4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine as a tridentate ligand"

An In-Depth Technical Guide to 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a tridentate ligand of significant interest in coordination chemistry and materials science. We will delve into its synthesis, structural characteristics, coordination behavior with various metal ions, and the burgeoning applications of its metal complexes. This document is intended to be a valuable resource for researchers and professionals engaged in the design and application of novel coordination compounds.

Introduction: The Significance of Tridentate N-Heterocyclic Ligands

In the realm of coordination chemistry, the design of organic ligands is paramount to dictating the ultimate properties of a metal complex. Among the vast array of ligand architectures, tridentate N-heterocyclic ligands, such as terpyridines and their derivatives, have garnered substantial attention.[1][2] These ligands are prized for their strong and well-defined coordination to a variety of metal ions, a consequence of the chelate effect and favorable dπ-pπ* back-bonding interactions.[1] The resulting metal complexes often exhibit remarkable photophysical, photochemical, and redox properties, making them suitable for a wide range of applications, including catalysis, light-emitting devices, and medicinal chemistry.[1][3]

The subject of this guide, this compound (also known as 4'-Methoxy-2,2':6',2''-terpyridine), is a member of this important class of ligands. The strategic placement of a methoxy group on the central pyridine ring significantly influences the electronic properties of the ligand, which in turn modulates the characteristics of its metal complexes.[4][5] This guide will explore the synthesis, characterization, and coordination chemistry of this versatile ligand, providing a foundation for its application in advanced materials and drug development.

Synthesis and Characterization

The synthesis of this compound typically follows established methods for the preparation of terpyridine derivatives, with the Kröhnke reaction being a prominent and efficient approach.[2][3]

Synthetic Pathway: The Kröhnke Reaction

The Kröhnke synthesis involves a one-pot condensation reaction.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Acetylpyridine

-

4-Methoxy-2-pyridinecarboxaldehyde

-

Potassium Hydroxide (KOH)

-

Ammonium Hydroxide (NH₄OH)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

To a stirred solution of 2-acetylpyridine (2.0 equivalents) in methanol, add 4-methoxy-2-pyridinecarboxaldehyde (1.0 equivalent).

-

To this mixture, add a solution of potassium hydroxide (1.2 equivalents) in methanol.

-

Slowly add aqueous ammonium hydroxide (excess) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired this compound as a solid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand. A combination of spectroscopic and analytical techniques is employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the pyridine rings will appear as a series of doublets and triplets in the downfield region (typically 7.0-9.0 ppm). A singlet corresponding to the methoxy group protons will be observed in the upfield region (around 3.9-4.1 ppm). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine rings and the methoxy group will be observed. The chemical shifts will be indicative of the electronic environment of each carbon atom. |

| FT-IR | Characteristic vibrational bands for C=C and C=N stretching in the aromatic rings will be present in the 1400-1600 cm⁻¹ region. A C-O stretching band for the methoxy group will appear around 1250 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₃N₃O (263.29 g/mol ) should be observed.[6] |

| UV-Vis | Strong absorption bands in the UV region (typically 250-350 nm) corresponding to π-π* transitions within the conjugated terpyridine system. |

Coordination Chemistry: A Tridentate Chelator

This compound acts as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms. This coordination mode leads to the formation of stable five-membered chelate rings, resulting in robust metal complexes.[7]

The Role of the Methoxy Group

The electron-donating methoxy group at the 4-position of the central pyridine ring plays a crucial role in modulating the ligand's electronic properties.[4][5] This has several important consequences for the resulting metal complexes:

-

Increased Electron Density: The methoxy group increases the electron density on the pyridine rings, enhancing the ligand's σ-donating ability.[4]

-

Stabilization of Higher Oxidation States: The enhanced electron-donating nature of the ligand can help to stabilize higher oxidation states of the coordinated metal ion.

-

Tuning of Redox Potentials: The electronic influence of the methoxy group can be used to fine-tune the redox potentials of the metal complexes.[8]

-

Modification of Photophysical Properties: The substituent can alter the energy levels of the molecular orbitals, leading to changes in the absorption and emission properties of the complexes.[5]

Formation of Metal Complexes

The synthesis of metal complexes with this compound is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: Synthesis of a [M(L)₂]ⁿ⁺ Complex

Materials:

-

This compound (L)

-

A suitable metal salt (e.g., Ru(bpy)₂Cl₂, FeCl₂, Co(BF₄)₂)

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the metal salt (1.0 equivalent) in the chosen solvent under an inert atmosphere.

-

In a separate flask, dissolve this compound (2.0 equivalents) in the same solvent.

-

Slowly add the ligand solution to the stirring metal salt solution.

-

The reaction mixture may change color, indicating complex formation.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours).

-

The resulting complex can be isolated by precipitation upon the addition of a counter-ion salt (e.g., NH₄PF₆) or by removal of the solvent under reduced pressure.

-

The solid complex is then collected by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum.

Applications of Metal Complexes

The unique properties of metal complexes derived from this compound open up a wide range of potential applications.

Luminescent Materials and OLEDs

The strong luminescence often observed in transition metal complexes of terpyridine-like ligands makes them promising candidates for use in organic light-emitting diodes (OLEDs). The methoxy substituent can be used to tune the emission color and improve the quantum efficiency of these materials.[5]

Catalysis

The well-defined coordination sphere and tunable electronic properties of these complexes make them attractive for applications in catalysis. They can serve as catalysts for a variety of organic transformations, with the ligand influencing the activity and selectivity of the catalytic process.

Supramolecular Chemistry

The planar and rigid structure of the terpyridine core allows for the construction of complex supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding.[9] These assemblies have potential applications in sensing, molecular recognition, and the development of functional materials.

Conclusion and Future Outlook

This compound is a versatile and valuable tridentate ligand in the field of coordination chemistry. Its straightforward synthesis, tunable electronic properties, and ability to form stable and functional metal complexes make it a compelling building block for the development of advanced materials and technologies. Future research will likely focus on expanding the library of metal complexes derived from this ligand and exploring their applications in emerging areas such as solar energy conversion, bio-imaging, and targeted drug delivery. The continued exploration of substituted terpyridine ligands will undoubtedly lead to new and exciting discoveries in the years to come.

Visualizations

Caption: Formation of a bis-ligand metal complex with this compound.

References

- Morressier. (2019). Synthesis and characterization of terpyridine intermediate and derivatives for metal coordination.

- Chinese Chemical Society. (2020). Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. Chinese Journal of Chemistry.

- Taylor & Francis Online. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of Coordination Chemistry.

- RSC Publishing. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances.

- ResearchGate. (2003). Syntheses of Functionalized 2,2′:6′,2′′‐Terpyridines. Synthetic Communications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand.

- Ningbo Inno Pharmchem Co.,Ltd. (2026). 4,4'-Dimethoxy-2,2'-bipyridine: A Strategic Intermediate for Material Scientists.

- PubChem. (n.d.). This compound.

- PubMed Central. (n.d.). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine.

- Benson, K. R., et al. (2021). Ruthenium complexes with asymmetric hydroxy- and methoxy-substituted bipyridine ligands. Polyhedron.

Sources

- 1. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C16H13N3O | CID 10825438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Coordination Chemistry of Methoxy-Substituted Terpyridines: Synthesis, Properties, and Applications

Abstract: The functionalization of 2,2':6',2''-terpyridine (tpy) ligands with methoxy (–OCH₃) substituents provides a powerful tool for tuning the electronic, steric, and photophysical properties of their corresponding metal complexes. As a strong electron-donating group, the methoxy moiety significantly influences the ligand field strength, redox potentials, and luminescence characteristics of coordinated metal centers. This guide offers an in-depth exploration of the synthesis of these vital ligands, their coordination behavior with a range of transition metals and lanthanides, and their burgeoning applications in drug development, bioimaging, and catalysis. We delve into the causal relationships between substituent placement and complex performance, providing field-proven experimental protocols and data-driven insights for researchers and drug development professionals.

The Methoxy Substituent: A Strategic Modulator of Terpyridine Properties

The 2,2':6',2''-terpyridine scaffold is a cornerstone of coordination chemistry, prized for its strong, tridentate chelation to a vast array of metal ions.[1] Unmodified terpyridine complexes have found use in materials science, catalysis, and medicine.[2] However, the true versatility of this ligand system is unlocked through strategic functionalization. The introduction of methoxy groups (–OCH₃) is a particularly effective strategy for modulating the core properties of the ligand and its metal complexes.

Electronic Effects: The methoxy group is a potent electron-donating group (EDG) through the mesomeric effect (+M). When attached to the terpyridine's aromatic rings, particularly at the 4'-position, it enriches the π-system with electron density. This has several critical consequences:

-

Strengthened Ligand Field: The increased electron density on the coordinating nitrogen atoms results in a stronger ligand field. This can stabilize higher oxidation states of the metal center and influence spin-state transitions.

-

Tuned Redox Potentials: The electron-donating nature of the methoxy group makes the resulting metal complex easier to oxidize. For instance, Ru(II) complexes with methoxy-substituted terpyridines show a negative shift in their oxidation potential compared to unsubstituted analogues.[3] This electronic tuning is crucial for applications in photocatalysis and electrochemistry.[4][5]

-

Modulated Charge-Transfer Bands: The enhanced electron density affects the energy of both ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.[6][7] This often results in a bathochromic (red) shift of absorption bands, which is a key factor in designing light-harvesting complexes.[6]

Steric Effects: While the 4'-position is sterically unassuming, placing methoxy groups at other positions (e.g., 6,6''-positions) can introduce significant steric hindrance. This can distort the typically octahedral geometry of bis-terpyridine complexes, influencing reaction kinetics and substrate access in catalytic applications.

Synthesis of Methoxy-Substituted Terpyridine Ligands

A reliable and scalable synthesis of the ligand is the foundational step for all subsequent research. The Kröhnke condensation is a widely adopted and robust method for synthesizing 4'-aryl-substituted terpyridines.[1][6]

General Experimental Protocol: Kröhnke Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2-acetylpyridine

-

4-methoxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Aqueous ammonia (35%)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyridine (2.0 equivalents) in methanol.

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (1.0 equivalent) to the stirred solution.

-

Base and Ammonia Addition: Add crushed potassium hydroxide pellets (2.4 equivalents) followed by 35% aqueous ammonia solution.[6] The order of addition is critical for efficient chalcone formation and subsequent cyclization.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The solution will typically darken in color. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the mixture to room temperature, then place it in an ice bath to promote precipitation. Filter the resulting solid precipitate.

-

Washing: Wash the crude product sequentially with cold water, a 1:1 water-ethanol mixture, and finally diethyl ether to remove unreacted starting materials and byproducts.[8]

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine as a white or off-white crystalline solid.[6]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Synthesis: The Kröhnke reaction is a one-pot, multi-component reaction. The KOH base facilitates the initial Claisen-Schmidt condensation between 2-acetylpyridine and the methoxybenzaldehyde to form a chalcone intermediate. The ammonia then acts as the nitrogen source, condensing with a second molecule of 2-acetylpyridine and the chalcone to build the central pyridine ring, ultimately furnishing the terpyridine structure.

Caption: Workflow for the Kröhnke synthesis of a methoxy-substituted terpyridine.

Coordination Chemistry and Physicochemical Properties

The true value of methoxy-substituted terpyridines is realized upon coordination to metal ions. The electronic donating group significantly impacts the resulting complex's properties.

Transition Metal Complexes (Ru, Ir, Fe, Cu)

-

Ruthenium(II) and Iridium(III) Complexes: These are heavily investigated for their rich photophysical and electrochemical properties.[3][9] The methoxy group's electron-donating effect destabilizes the metal's d-orbitals, leading to a smaller HOMO-LUMO gap. This typically causes a red-shift in the MLCT absorption and emission spectra.[6] For iridium(III) complexes, this tuning is critical for developing phosphorescent emitters for applications like Organic Light-Emitting Diodes (OLEDs).[9][10] Quantum yields can be significantly influenced by the ligand structure.[9][10]

-

Iron(II) Complexes: Methoxy substitution can influence the spin-crossover (SCO) properties of Fe(II) complexes, altering the transition temperature between high-spin and low-spin states. This is relevant for developing molecular switches and sensors.

-

Copper(II) Complexes: Cu(II)-terpyridine complexes have shown significant promise as anticancer agents.[11][12] The methoxy group can enhance the lipophilicity of the complex, potentially aiding cellular uptake. Mechanistic studies suggest these complexes induce cell death (apoptosis) by generating reactive oxygen species (ROS).[11]

Lanthanide Complexes (Eu, Tb)

Lanthanide ions like Europium(III) and Terbium(III) are known for their sharp, line-like emission spectra and long luminescence lifetimes. However, their direct excitation is inefficient. Methoxy-substituted terpyridines act as excellent "antenna" ligands.

The Antenna Effect:

-

The terpyridine ligand strongly absorbs UV light (S₀ → S₁).

-

It undergoes efficient intersystem crossing (ISC) to its triplet state (T₁).

-

Energy is transferred from the ligand's triplet state to the f-orbitals of the coordinated lanthanide ion.

-

The excited lanthanide ion then relaxes via its characteristic f-f emission.

The electron-donating methoxy group helps to tune the ligand's triplet energy level to optimize this energy transfer process, enhancing the brightness of the lanthanide emission.[13] This is highly desirable for applications in time-gated luminescence bioimaging and assays.[13]

Caption: The "Antenna Effect" in lanthanide complexes with terpyridine ligands.

Comparative Physicochemical Data

The following table summarizes typical effects of 4'-methoxy substitution on the properties of a Ru(II)-bis(terpyridine) complex compared to its unsubstituted parent.

| Property | [Ru(tpy)₂]²⁺ (Unsubstituted) | [Ru(4'-MeO-tpy)₂]²⁺ (Substituted) | Rationale for Change |

| Oxidation Potential (Ru²⁺/³⁺) | ~ +1.26 V vs SCE | ~ +1.05 V vs SCE | EDG stabilizes the oxidized Ru³⁺ state less, making oxidation easier.[3] |

| MLCT Absorption (λₘₐₓ) | ~ 475 nm | ~ 495 nm | EDG raises the HOMO energy, reducing the HOMO-LUMO gap.[6] |

| MLCT Emission (λₘₐₓ) | ~ 650 nm | ~ 680 nm | Corresponds to the lower energy of the MLCT excited state.[14] |

Note: Exact values are solvent and counter-ion dependent. Data is illustrative.

Applications in Drug Development and Research

The tunable properties of methoxy-terpyridine complexes make them highly attractive for biomedical applications.

Anticancer Metallodrugs

Several studies have highlighted the potent cytotoxic effects of metal complexes with methoxy-functionalized terpyridines against various cancer cell lines.[11][15]

-

Mechanism of Action: A primary mechanism involves the generation of ROS within the cell.[11] The metal complex, for example Cu(II), can undergo redox cycling, catalyzing the production of species like superoxide radicals that induce oxidative stress and trigger apoptosis.[11] Another key mechanism is DNA interaction, where the planar terpyridine ligand can intercalate between DNA base pairs, disrupting replication and transcription.[15][16][17]

-

Structure-Activity Relationship (SAR): The position of the methoxy group is critical. Studies on manganese and copper complexes have shown that 4'-methoxy substitution often leads to high anticancer activity.[11][15] This is attributed to a combination of favorable electronic properties and enhanced lipophilicity, which may improve transport across cell membranes.

Caption: Conceptual pathway for the anticancer action of a metal-terpyridine complex.

Bioimaging and Sensing

The bright, long-lived luminescence of lanthanide complexes with methoxy-terpyridine antennae makes them ideal probes for biological imaging.[13] Time-gated microscopy can be used to eliminate background autofluorescence from biological samples, dramatically improving the signal-to-noise ratio. These complexes can be further functionalized with targeting moieties to enable visualization of specific cellular structures or organelles.[13]

Catalysis

The ability to precisely tune the electronic environment of the metal center is fundamental to catalysis.[4][18] Methoxy-substituted terpyridine complexes of metals like iron, ruthenium, and iridium are explored as catalysts for a range of reactions, including:

-

Oxidation Reactions: Electron-rich metal centers can be effective in activating oxidants like H₂O₂.[4]

-

Water Splitting: Ruthenium terpyridine complexes are key components in photocatalytic systems for water oxidation, a critical step in producing hydrogen fuel.[4][5] The electronic properties of the ligand directly impact the efficiency and turnover frequency of the catalyst.[5]

-

Hydroboration: Iron complexes have been shown to catalyze the hydroboration of alkynes, an important C-C bond-forming reaction.[19]

Conclusion and Future Outlook

The coordination chemistry of methoxy-substituted terpyridines is a rich and dynamic field. The methoxy group, a simple yet powerful substituent, provides an effective handle for rationally designing metal complexes with tailored properties. From enhancing the cytotoxicity of anticancer drug candidates to tuning the emission color of phosphorescent materials and boosting the efficiency of catalysts, the applications are vast and impactful.

Future research will likely focus on developing more complex substitution patterns, incorporating multiple methoxy groups or combining them with other functional moieties to achieve synergistic effects. The development of water-soluble ligands will be crucial for advancing biological applications. As our understanding of structure-property relationships continues to deepen, methoxy-substituted terpyridine complexes are poised to play an increasingly important role in addressing challenges in medicine, materials science, and sustainable energy.

References

-

Wenzel, M., Larsen, K., & Casini, A. (2024). Highly cytotoxic Cu(ii) terpyridine complexes as chemotherapeutic agents. Dalton Transactions. [Link]

-

Zowiślok, B., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules. [Link]

-

Al-bayati, A. H. H., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances. [Link]

-

Kozhevnikov, V. N., et al. (2023). Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. MDPI. [Link]

-

Wang, Y., et al. (2018). A New Concept of Enhancing the Anticancer Activity of Manganese Terpyridine Complex by Oxygen-Containing Substituent Modification. Molecules. [Link]

-

Aydın, F., et al. (2021). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. IUCrData. [Link]

-

Wang, Y., et al. (2023). Silver complexes with substituted terpyridine as promising anticancer metallodrugs and their crystal structure, photoluminescence, DNA interactions. Dalton Transactions. [Link]

-

Andres, P. R., et al. (2003). Synthesis of 4'-functionalized 2,2':6',2''-terpyridines via the pyridone route: Symmetric and asymmetric bis-complex formation. Synthesis. [Link]

-

Roberto, D., et al. (2002). Terpyridine Zn(II), Ru(III), and Ir(III) Complexes: The Relevant Role of the Nature of the Metal Ion and of the Ancillary Ligands on the Second-Order Nonlinear Response of Terpyridines Carrying Electron Donor or Electron Acceptor Groups. Inorganic Chemistry. [Link]

-

Schubert, U. S., et al. (2003). Synthesis of 4′-Functionalized 2,2′:6′,2′′-Terpyridines via the Pyridone Route: Symmetric and Asymmetric Bis-Complex Formation. Synthesis. [Link]

-

Sydro. (2024). Metal Complexes from Terpyridines: Driving Innovation in Catalysis. Sydro. [Link]

-

Wang, Y., et al. (2023). Silver complexes with substituted terpyridines as promising anticancer metallodrugs and their crystal structure, photoluminescence, and DNA interactions. Dalton Transactions. [Link]

-

Wang, X-F., et al. (2009). Syntheses, Structures and Properties of 4'-(3-Methoxy-4-Hydroxyphenyl)-2,2':6',2''-Terpyridine Together with Copper and Zinc Complexes. ResearchGate. [Link]

-

Housecroft, C. E., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. MDPI. [Link]

-

Klein, J. E. M. N., et al. (2017). Ruthenium Complexes with Strongly Electron-Donating Terpyridine Ligands: Effect of the Working Electrode on Electrochemical and Spectroelectrochemical Properties. Semantic Scholar. [Link]

-

Zowiślok, B., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. ResearchGate. [Link]

-

Winter, A., et al. (2021). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Chemistry – An Asian Journal. [Link]

-

Mondal, T., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances. [Link]

-

Reddy, M. R., et al. (2012). Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. Dalton Transactions. [Link]

-

Breyer, C., et al. (2025). Effects of electron-donating and -withdrawing groups on water oxidation catalysts with phenathrolinesulfonate and terpyridine ligands on ruthenium. American Chemical Society. [Link]

-

Royo, C., & Uzelac, M. (2024). The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements. ChemMedChem. [Link]

-

Roberto, D., et al. (2002). Terpyridine Zn(II), Ru(III), and Ir(III) Complexes: The Relevant Role of the Nature of the Metal Ion and of the Ancillary Ligands on the Second-Order Nonlinear Response of Terpyridines Carrying Electron Donor or Electron Acceptor Groups. ResearchGate. [Link]

-

Liu, B., et al. (2023). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. ResearchGate. [Link]

-

Zhang, H., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]

-

Housecroft, C. E., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. MDPI. [Link]

-

Butler, S. J., & Parker, D. (2013). Using lanthanide ions in molecular bioimaging. Chemical Society Reviews. [Link]

-

Islam, A., et al. (2023). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. MDPI. [Link]

-

Al-Radadi, N. S. (2023). Coordination complexes of lanthanide(III) derived from 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2′-bipyridine (bpy): Spectroscopic analysis and cytotoxic evaluation. ResearchGate. [Link]

-

Lahiri, G. K., et al. (2002). Ruthenium-(II)/-(III) terpyridine complexes incorporating imine functionalities. Synthesis, structure, spectroscopic and electrochemical properties. Journal of the Chemical Society, Dalton Transactions. [Link]

-

DeRosa, J., et al. (2020). Highly Efficient Phosphorescence From Cyclometallated Iridium(III) Compounds: Improved Syntheses of Picolinate Complexes and Quantum Chemical Studies of Their Electronic Structures. ResearchGate. [Link]

-

Wang, D., et al. (2020). Lanthanide Complexes with 2,3-Dimethoxybenzoic Acid and Terpyridine: Crystal Structures, Thermal Properties, and Antibacterial Activities. ResearchGate. [Link]

-

Zowiślok, B., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. [Link]

-

Al-bayati, A. H. H., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central. [Link]

-

de Matos, P. M., et al. (2023). Terpyridine-based ruthenium complexes containing a 4,5-diazafluoren-9-one ligand with light-driven enhancement of biological activity. Dalton Transactions. [Link]

-

Halder, S., & Ghosh, S. K. (2024). Observed coordination nature of different terpyridine cores in 3D metal–organic frameworks. ResearchGate. [Link]

-

Abad Galán, L., et al. (2023). Heterometallic lanthanide complexes with site-specific binding that enable simultaneous visible and NIR-emission. Frontiers in Chemistry. [Link]

-

Wei, C., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews. [Link]

-

Chan, Y. L., et al. (2021). Supramolecular Interactions of Terpyridine-Derived Cores of Metallomesogen Precursors. ResearchGate. [Link]

-

Jasanoff, A., & Takaoka, Y. (2017). Lanthanide Complexes in Molecular Magnetic Resonance Imaging and Theranostics. Chimia. [Link]

Sources

- 1. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ruthenium Complexes with Strongly Electron-Donating Terpyridine Ligands: Effect of the Working Electrode on Electrochemical and Spectroelectrochemical Properties. | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Effects of electron-donating and -withdrawing groups on water oxidation catalysts with phenathrolinesulfonate and terpyridine ligands on ruthenium - American Chemical Society [acs.digitellinc.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.iucr.org [journals.iucr.org]